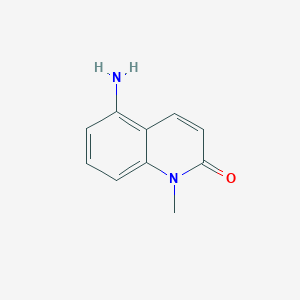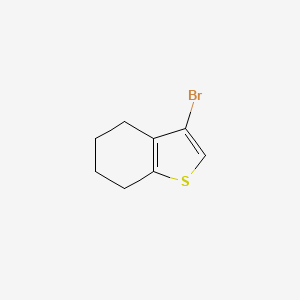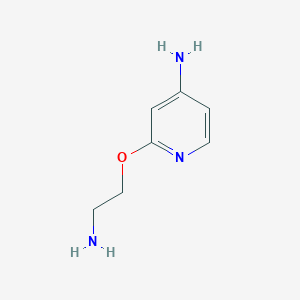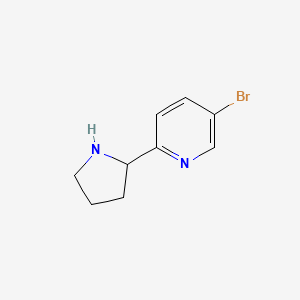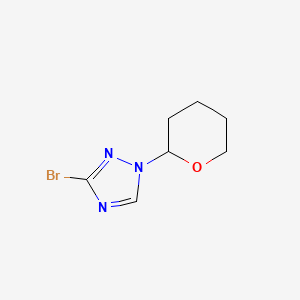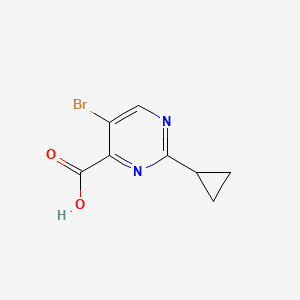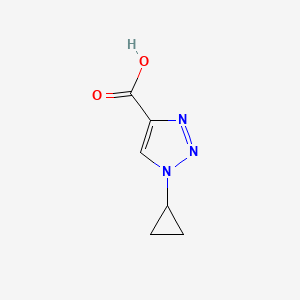
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the empirical formula C6H7N3O2 . It has a molecular weight of 153.14 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(C1=CN(C2CC2)N=N1)O . The InChI is 1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is solid in form . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives demonstrate interesting crystal and molecular structures, often forming supramolecular chains in the solid state due to hydrogen bonding and other interactions. For example, Boechat et al. (2010) and Boechat et al. (2016) have examined the crystal structures of related triazole derivatives, noting significant delocalization of π-electron density and the formation of supramolecular chains through hydrogen bonding (Boechat et al., 2010), (Boechat et al., 2016).
Synthesis and Modification
The synthesis of derivatives of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and their applications in preparing biologically active compounds and peptidomimetics have been explored. Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to create protected versions of this triazole amino acid, useful in the synthesis of HSP90 inhibitors (Ferrini et al., 2015).
Anticancer Activity Screening
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized for anticancer activity screening. Pokhodylo et al. (2021) obtained a compound via the Dimroth reaction and amidation, which was selected from a triazole-4-carboxamide library for anticancer screening (Pokhodylo et al., 2021).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. Holla et al. (2005) synthesized triazole derivatives and screened them for antimicrobial properties, demonstrating their potential in addressing various microbial threats (Holla et al., 2005).
Eigenschaften
IUPAC Name |
1-cyclopropyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVWQZNYJKJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1188375-37-2 |
Source


|
| Record name | 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

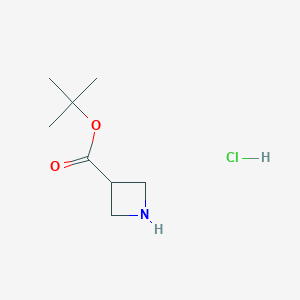
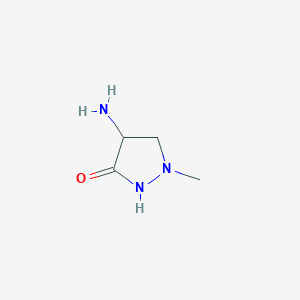

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
